2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds This compound is characterized by the presence of an indolizine core, which is a bicyclic structure containing a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
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Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile. For instance, a pyrrole derivative can react with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the indolizine ring system.
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Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution reactions. For example, an indolizine derivative with a leaving group (such as a halide) can react with an amine to form the desired amino-substituted indolizine.
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Attachment of the Methoxybenzoyl Group: : The methoxybenzoyl group can be introduced through acylation reactions. This can be achieved by reacting the amino-substituted indolizine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
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Incorporation of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group can be introduced via a coupling reaction. For example, the amino-substituted indolizine can react with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
- 2-amino-3-(4-methoxyphenyl)indolizine-1-carboxamide
Uniqueness
2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O3/c1-33-17-10-8-14(9-11-17)22(31)21-20(28)19(18-7-2-3-12-30(18)21)23(32)29-16-6-4-5-15(13-16)24(25,26)27/h2-13H,28H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJNUJDUPNBWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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